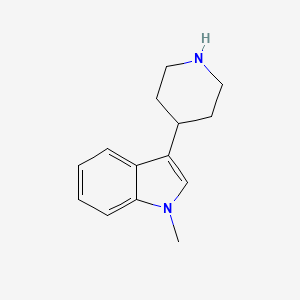

1-Methyl-3-(piperidin-4-yl)-1H-indole

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Structure in Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is widely recognized as a "privileged structure" in the fields of medicinal chemistry and chemical biology. researchgate.netijpsr.com This designation stems from its recurring presence in a vast number of natural products and synthetic molecules that exhibit significant biological activities. nih.gov The indole core is a versatile scaffold that can be readily modified, allowing for the synthesis of a multitude of derivatives with diverse pharmacological profiles. nih.gov

The unique electronic properties of the indole ring system enable it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets such as proteins and enzymes. researchgate.net This inherent binding capability has led to the development of numerous indole-containing compounds with a broad spectrum of therapeutic applications. researchgate.netijpsr.com

Key biological activities associated with the indole nucleus include:

Antimicrobial researchgate.net

Antiviral researchgate.net

Anti-inflammatory researchgate.net

Antidepressant researchgate.net

The amino acid tryptophan, an essential building block of proteins, contains an indole ring, highlighting the fundamental role of this scaffold in biological systems. nih.gov Furthermore, many important alkaloids, plant hormones, and synthetic drugs feature the indole core, underscoring its broad significance in chemical biology. nih.govnih.gov The amenability of the indole nucleus to chemical modification has made it a focal point for the design and synthesis of novel therapeutic agents. nih.gov

Role of the Piperidine (B6355638) Moiety in Modulating Molecular Interactions within Research Compounds

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone in the design of pharmacologically active compounds. mdpi.com It is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and serves as a crucial component in modulating a molecule's physicochemical properties and its interactions with biological targets. mdpi.comresearchgate.net

The conformational flexibility of the piperidine ring allows it to adopt various spatial arrangements, which can be critical for optimal binding to receptor sites. The nitrogen atom within the piperidine ring is typically basic, allowing it to form ionic interactions or hydrogen bonds with biological macromolecules. nih.gov This feature is often exploited in drug design to enhance binding affinity and selectivity.

The incorporation of a piperidine moiety into a molecule can influence several key parameters:

Solubility: The basic nitrogen can be protonated at physiological pH, increasing aqueous solubility.

Receptor Binding: The piperidine scaffold is a key structural element for affinity at various receptors, including sigma receptors and histamine (B1213489) H3 receptors. nih.gov

Pharmacokinetics: The presence of a piperidine ring can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The piperidine moiety is a fundamental part of numerous approved drugs and is a frequent choice in the development of new chemical entities for a wide range of therapeutic areas, including cancer, infectious diseases, and neurological disorders. researchgate.netresearchgate.net

Overview of 1-Methyl-3-(piperidin-4-yl)-1H-indole as a Core Structure for Academic Investigation

This compound is a heterocyclic compound that integrates the key structural features of both the indole and piperidine rings. This molecule serves as a valuable scaffold for academic and industrial research, primarily in the context of synthetic methodology and as a reference standard in the development of other pharmaceutical compounds.

The structure consists of an indole nucleus substituted at the 3-position with a piperidine ring, and the indole nitrogen is methylated. This specific arrangement of atoms gives rise to a unique set of chemical and physical properties that are of interest for further chemical exploration.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol nih.gov |

| IUPAC Name | 3-(1-methylpiperidin-4-yl)-1H-indole nih.gov |

| CAS Number | 17403-07-5 nih.gov |

| Boiling Point | 373.4°C at 760 mmHg chemsrc.com |

| Density | 1.103 g/cm³ chemsrc.com |

This data is compiled from various chemical databases and is intended for informational purposes.

In research, this compound is often encountered as a related compound or impurity in the synthesis of more complex molecules, such as the anti-migraine drug Naratriptan. nih.gov Its synthesis and characterization are therefore important for quality control and process optimization in pharmaceutical manufacturing. The study of this and similar indole-piperidine structures contributes to a deeper understanding of the structure-activity relationships of this important class of compounds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52157-73-0 |

|---|---|

Molecular Formula |

C14H18N2 |

Molecular Weight |

214.31 g/mol |

IUPAC Name |

1-methyl-3-piperidin-4-ylindole |

InChI |

InChI=1S/C14H18N2/c1-16-10-13(11-6-8-15-9-7-11)12-4-2-3-5-14(12)16/h2-5,10-11,15H,6-9H2,1H3 |

InChI Key |

AXICNUHYVNKQDO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CCNCC3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Methyl 3 Piperidin 4 Yl 1h Indole and Its Structural Analogues

Historical Development of Indole (B1671886) Synthesis Relevant to the 1-Methyl-3-(piperidin-4-yl)-1H-indole Scaffold

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed over the past century. The choice of a particular method for the synthesis of the this compound scaffold is often dictated by the availability of starting materials and the desired substitution pattern.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole ring formation. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org For the synthesis of a 3-(piperidin-4-yl)-1H-indole precursor, the Fischer synthesis would ideally involve the reaction of phenylhydrazine with a ketone bearing a piperidine (B6355638) ring at the α-position. The reaction can be catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, as well as Lewis acids like zinc chloride or boron trifluoride. wikipedia.orgmdpi.com The versatility of the Fischer synthesis allows for the preparation of a wide range of substituted indoles, making it a foundational strategy in this field. rsc.org

Another classical method, the Nenitzescu indole synthesis, reported by Costin Nenițescu in 1929, typically yields 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org While not a direct route to the target compound, the 5-hydroxyindole (B134679) products of the Nenitzescu reaction can serve as versatile intermediates for further functionalization to introduce the desired substituents. researchgate.netmdpi.com The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org

Beyond these, a variety of other named reactions have contributed to the diverse toolkit for indole synthesis, including the Bartoli, Hemetsberger, and Bischler indole syntheses, each offering unique advantages for accessing specific substitution patterns. nih.gov

The introduction of the piperidine ring at the C3 position of the indole core is a critical step in the synthesis of this compound. One common approach involves the use of a pre-functionalized piperidine derivative as a building block. For instance, a piperidine-containing ketone can be used as the carbonyl component in the Fischer indole synthesis.

Alternatively, the piperidine ring can be introduced after the formation of the indole nucleus. This can be achieved through various C-C bond-forming reactions. For example, a Michael-type addition of an indole ester dianion to a piperidine-derived nitrosoalkene has been utilized to form the crucial bond between the two heterocyclic systems. nih.gov

Another strategy involves the synthesis of a 3-(piperidin-3-yl)-1H-indole derivative, which can be achieved through the N-alkylation of a racemic 3-(piperidin-3-yl)-1H-indole with a chiral auxiliary to separate diastereomers, followed by removal of the auxiliary. mdpi.com Although the point of attachment on the piperidine ring is different, the underlying principles of separating and functionalizing piperidinyl-indoles are highly relevant.

The synthesis of piperidin-4-one derivatives, which can serve as key precursors, is often accomplished through Mannich reactions, involving the condensation of an ethyl methyl ketone, an aldehyde, and an ammonium (B1175870) salt. biomedpharmajournal.org

Advanced Synthetic Routes to this compound and Analogues

Modern synthetic chemistry has focused on developing more efficient and versatile routes to complex molecules like this compound, including multi-step pathways for complex derivatives and expedited one-pot procedures.

The synthesis of complex analogues of this compound often requires multi-step sequences to achieve the desired stereochemistry and functional group array. researchgate.net These pathways may involve the use of protecting groups to mask reactive functionalities during certain transformations. For instance, the indole nitrogen may be protected prior to reactions that are incompatible with a free N-H group. nih.gov

Solid-phase synthesis has also emerged as a powerful tool for the generation of libraries of indole derivatives for biological screening. smolecule.com This approach involves attaching the indole scaffold to a solid support, allowing for the sequential addition of building blocks and reagents, with purification simplified to washing the resin.

An example of a multi-step synthesis of a complex indole-containing natural product is the total synthesis of (±)-aspidospermine, which utilized a Fischer indole synthesis to construct the indolenine core. rsc.org Such strategies highlight the intricate planning and execution required for the synthesis of complex molecular architectures.

To improve efficiency and reduce waste, one-pot and expedited synthetic procedures are highly sought after. rsc.org In the context of the Fischer indole synthesis, the reaction can often be carried out as a one-pot process where the intermediate arylhydrazone is not isolated. thermofisher.com

Recent advancements have led to the development of one-pot syntheses of various indole derivatives. For example, a chemoselective one-pot synthesis of indole–pyrrole hybrids has been developed through a formal [3+2] cycloaddition. nih.gov Similarly, a one-pot synthesis of multisubstituted 1-alkoxyindoles has been achieved through a sequence of nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation. mdpi.com These examples demonstrate the potential for developing streamlined syntheses of this compound and its analogues.

The following table provides examples of one-pot synthetic methodologies for indole derivatives:

Table 1: Examples of One-Pot Syntheses of Indole Derivatives| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine and a ketone | Intermediate arylhydrazone is not isolated. | thermofisher.com |

| [3+2] Cycloaddition | 3-Cyanoacetyl indoles and 1,2-diaza-1,3-dienes | Chemoselective formation of indole-pyrrole hybrids. | nih.gov |

| Tandem Reaction | Substituted nitro compounds and nucleophiles | Nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation. | mdpi.com |

The final step in the synthesis of the target compound is the N-methylation of the indole nitrogen. This transformation can be achieved using a variety of methylating agents. A common and effective method involves the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride or potassium carbonate.

More recently, safer and more selective N-methylation methods have been developed. For instance, phenyl trimethylammonium iodide has been reported as a non-toxic and easy-to-handle reagent for the monoselective N-methylation of indoles. researchgate.net This method offers high yields and excellent functional group tolerance, making it suitable for late-stage methylation of complex molecules. researchgate.net

Another approach involves reductive amination, where a secondary amine is treated with formaldehyde (B43269) to form an iminium ion intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the N-methylated product. mdpi.comuqtr.ca

A review of mono-selective N-alkylation methods highlights various sustainable and benign alternatives to traditional alkylating agents, including alcohols, carboxylic acids, and quaternary ammonium salts. nih.gov

The following table summarizes common N-methylation techniques for indoles:

Table 2: N-Methylation Techniques for Indoles| Reagent | Base/Conditions | Key Features | Reference |

|---|---|---|---|

| Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) | NaH, K₂CO₃ | Classical and widely used method. | smolecule.com |

| Phenyl trimethylammonium iodide | Heat | Safe, non-toxic, and monoselective. | researchgate.net |

| Formaldehyde (CH₂O) and Sodium borohydride (NaBH₄) | Methanol | Reductive amination protocol. | mdpi.comuqtr.ca |

Regioselective Functionalization of the Indole and Piperidine Ring Systems

Regioselective functionalization is a key aspect in the synthesis of this compound and its analogues, as the position of substituents on both the indole and piperidine rings can significantly influence the molecule's biological activity.

Indole Ring Functionalization:

The indole nucleus presents multiple sites for functionalization. While the C3 position is the most nucleophilic and typically reactive, strategies have been developed for selective substitution at other positions. The functionalization of the indole ring is pivotal for creating a diverse range of structural analogues. nih.gov

C4-Functionalization: Directing group strategies are often employed for C4 functionalization due to the lower intrinsic reactivity of this position. For instance, the use of a transient directing group like glycine (B1666218) can facilitate palladium-catalyzed C4 arylation of indoles with good selectivity. nih.gov Another approach involves using an aldehyde as a directing group in iridium(III)-catalyzed amidation at the C4-position. researchgate.net

C7-Functionalization: Similar to C4, the C7 position can be functionalized using directing groups. Oxygen-coordinating directing groups have been shown to enable excellent regioselectivity in C7 arylation. nih.gov

C2 and C3-Functionalization: While C3 is the most reactive site, C2-functionalization can be achieved through various methods, including rhodium(III)-catalyzed carbenoid functionalization. nih.gov Arenesulfonyl indoles can serve as precursors for C3-substituted indole derivatives by reacting with nucleophiles under basic conditions. nih.gov

Piperidine Ring Functionalization:

The piperidine ring offers opportunities for substitution to modulate the physicochemical properties of the final compound.

N-Alkylation: The nitrogen atom of the piperidine ring is a common site for functionalization. For instance, in the synthesis of related compounds, N-alkylation is a key step. smolecule.com

C-H Functionalization: Recent advances have enabled the direct C-H functionalization of piperidine rings. For example, rhodium-catalyzed C-H insertions have been used for the site-selective synthesis of positional analogues of methylphenidate, a piperidine derivative. uni-regensburg.de

Synthesis of Substituted Piperidines: A variety of methods exist for the synthesis of substituted piperidines, which can then be coupled with the indole moiety. These methods include the hydrogenation of pyridine (B92270) precursors and intramolecular cyclization reactions. nih.gov The generation of 3,4-piperidyne intermediates has also been reported as a novel method for accessing functionalized piperidines. nih.gov

The following table summarizes various regioselective functionalization strategies for indole and piperidine rings:

| Ring System | Position | Method | Catalyst/Reagent | Directing Group | Reference |

| Indole | C4 | Olefination | Pd | TfNH- | nih.gov |

| Indole | C4 | Arylation | Pd(OAc)₂ | Glycine (transient) | nih.gov |

| Indole | C4 | Amidation | Ir(III) | Aldehyde | researchgate.net |

| Indole | C7 | Arylation | - | N-P(O)tBu₂ | nih.gov |

| Indole | C2 | Carbenoid Functionalization | Rh(III) | - | nih.gov |

| Piperidine | C-H | C-H Insertion | Rhodium | - | uni-regensburg.de |

Process Development and Optimization in Laboratory-Scale Synthesis of this compound and its Derivatives

The laboratory-scale synthesis of this compound and its derivatives requires careful process development and optimization to ensure efficiency, scalability, and purity of the final product. Key considerations include the choice of synthetic route, reaction conditions, and purification methods.

A common synthetic approach involves the coupling of a pre-functionalized indole with a suitable piperidine derivative. The final step is often the N-methylation of either the indole or piperidine nitrogen.

Optimization of Reaction Conditions:

The optimization of reaction conditions is critical for maximizing yield and minimizing impurities. Design of Experiment (DoE) can be a powerful tool in this regard. acs.org

N-Alkylation: The N-methylation step is a crucial transformation. A study on a related piperidine-indole hybrid demonstrated that the choice of the methylating agent, base, and solvent significantly impacts the reaction efficiency. smolecule.com For instance, using methyl iodide with potassium carbonate in DMF resulted in a 74% yield. smolecule.com

The table below presents a comparison of different conditions for the N-alkylation step in the synthesis of a related compound:

| Alkylating Agent | Solvent | Base | Yield (%) | Reference |

| Methyl iodide | DMF | K₂CO₃ | 74 | smolecule.com |

| (S)-II chiral reagent | Dichloromethane | Et₃N | 79 | smolecule.com |

| Trimethyloxonium tetrafluoroborate | Acetonitrile (B52724) | DIPEA | 91 | smolecule.com |

Impurity Profiling and Control:

During process development, it is essential to identify and control the formation of impurities. For example, in the synthesis of Eletriptan, a structurally related indole derivative, the formation of a methoxy (B1213986) substituted derivative was observed as a significant impurity. acs.org Detailed optimization studies were conducted to develop an efficient process that minimizes the formation of this and other impurities. acs.org

Scale-Up Considerations:

Scaling up the synthesis from milligram to multi-gram or kilogram scale presents several challenges. acs.org

Thermal Hazards: Some synthetic steps, such as the Leimgruber–Batcho indole synthesis, can have significant thermal hazards that need to be carefully managed during scale-up. acs.org

Reagent Selection: The choice of reagents may need to be revisited for large-scale synthesis. For example, the use of a commercially unavailable aryl Grignard reagent necessitated the development of a large-scale formation process for that intermediate. acs.org

Purification: Purification methods that are suitable for small-scale synthesis, such as chromatography, may not be practical for larger scales. Crystallization is often the preferred method for purification at scale, and the development of a robust crystallization procedure is a key aspect of process development. acs.org

Molecular Design, Structure Activity Relationship Sar Studies, and Structural Modifications of 1 Methyl 3 Piperidin 4 Yl 1h Indole Derivatives

Exploration of the 1-Methyl-3-(piperidin-4-yl)-1H-indole Core as a Template for Molecular Probes

The this compound core serves as a foundational structure for the development of molecular probes aimed at various biological receptors. The indole (B1671886) moiety, a well-known "privileged structure" in medicinal chemistry, is capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking, with protein targets. The piperidine (B6355638) ring provides a key basic nitrogen atom, which is often crucial for receptor anchoring, and its conformational flexibility allows for optimal positioning within a binding pocket.

The N-methylation on the indole ring distinguishes this scaffold from its unsubstituted counterparts, influencing its electronic properties and metabolic stability. Researchers have utilized this core to design ligands for a variety of central nervous system (CNS) receptors, leveraging its favorable physicochemical properties for potential brain penetration. The exploration of this scaffold has been driven by the need for novel chemical entities with high affinity and selectivity for specific receptor subtypes, which are valuable tools for both basic research and therapeutic development.

Systematic Structural Variations and their Impact on Molecular Interactions

The pharmacological profile of this compound derivatives can be finely tuned through systematic structural modifications. These changes can dramatically alter a compound's affinity, selectivity, and efficacy at its biological target.

Modifications to the indole ring system are a critical aspect of SAR studies. The introduction of various substituents at different positions of the indole core can significantly impact molecular recognition. For instance, the placement of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby influencing its interaction with receptor residues.

Studies on related 3-(piperidin-4-yl)-1H-indole scaffolds have shown that substitutions at the 5-position of the indole ring can have a profound effect on receptor affinity and selectivity. For example, the introduction of a fluorine or methoxy (B1213986) group can modulate the compound's lipophilicity and hydrogen bonding capacity, leading to enhanced binding at specific serotonin (B10506) receptor subtypes. While specific data for the 1-methylated series is limited in publicly available literature, the trends observed in analogous series provide valuable insights into the potential effects of such substitutions.

The piperidine moiety offers several avenues for structural modification that can lead to significant changes in binding profiles. The nitrogen atom of the piperidine ring is a key site for derivatization. While the parent compound of interest is N-methylated on the indole, modifications on the piperidine nitrogen with substituents larger than a methyl group have been extensively studied in related series. These modifications can influence the compound's basicity (pKa), which is a critical determinant of its interaction with acidic residues in receptor binding sites and also affects its pharmacokinetic properties.

Furthermore, the introduction of substituents on the carbon atoms of the piperidine ring can impact the molecule's conformation and introduce new points of interaction with the receptor. For example, fluorination of the piperidine ring has been shown to lower the basicity of the piperidine nitrogen, which can lead to improved oral bioavailability in some series of CNS-targeted compounds.

The methylation at the N1 position of the indole ring in this compound is a defining feature of this scaffold. This modification blocks the hydrogen bond donor capability of the indole nitrogen, which can be a critical factor in the binding of ligands to certain receptors. This N-methylation can also enhance the compound's metabolic stability by preventing N-dealkylation or other metabolic transformations at this position.

In broader studies of indole derivatives, the nature of the substituent on the indole nitrogen has been shown to be a key determinant of biological activity. While the focus here is on the N-methyl derivative, it is noteworthy that in other series, variations from small alkyl groups to larger aryl or sulfonyl groups have been explored, each imparting distinct pharmacological properties. The N-methyl group generally provides a good balance of lipophilicity and metabolic stability, making it a favorable choice in the design of CNS-active compounds.

Structure-Activity Landscape Analysis for this compound Analogs

The analysis of the structure-activity landscape for this class of compounds relies on the integration of in vitro binding data from systematically modified analogs. This allows for the development of predictive models that can guide the design of new compounds with improved properties.

The following table provides illustrative data based on qualitative SAR trends reported for analogous 3-(piperidin-4-yl)-1H-indole series, demonstrating how different substitutions might affect binding affinity at a hypothetical receptor.

| Compound ID | Indole Substituent (R1) | Piperidine N-Substituent (R2) | Hypothetical Receptor Binding Affinity (Ki, nM) |

| 1a | H | CH₃ | 50 |

| 1b | 5-Fluoro | CH₃ | 25 |

| 1c | 5-Methoxy | CH₃ | 30 |

| 1d | 6-Fluoro | CH₃ | 45 |

| 2a | H | H | 100 |

| 2b | H | Ethyl | 65 |

| 2c | H | Propyl | 80 |

Note: The data in this table is illustrative and intended to represent potential SAR trends. It is not derived from a single, direct study of this compound analogs.

From this illustrative data, one could infer that small, electron-withdrawing substituents at the 5-position of the indole ring (like fluorine) may be beneficial for binding affinity. Similarly, the N-methyl group on the piperidine appears to be important, as its removal (as in compound 2a) could lead to a decrease in affinity.

Influence of Stereochemistry on Molecular Recognition and Ligand Efficacy

The stereochemistry of this compound derivatives is a pivotal factor in their molecular recognition and efficacy as ligands. The chiral center at the 3-position of the piperidine ring dictates the spatial arrangement of substituents, which in turn significantly influences binding affinity and functional activity at biological targets.

The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has been a key area of investigation. nih.govmdpi.com One successful approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the synthesis. For instance, (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide has been employed as a chiral reagent in the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indole precursors. nih.govmdpi.com This method yields diastereomers that can be separated, and subsequent removal of the chiral auxiliary provides the individual enantiomers. nih.govmdpi.com

X-ray crystallography has been instrumental in determining the absolute configuration of these enantiomers. nih.gov Such structural elucidation is crucial for establishing definitive structure-activity relationships. For example, it has been observed that the biological activity of analogous compounds can differ significantly between enantiomers. This highlights the importance of stereospecific interactions with the target protein's binding site. The precise three-dimensional orientation of the indole and piperidine moieties, as dictated by the stereocenter, is critical for optimal molecular recognition.

Conformational Analysis of this compound and its Relationship to Biological Activity

The biological activity of this compound is intrinsically linked to its conformational flexibility. The molecule can adopt various conformations due to the rotational freedom around the single bond connecting the indole and piperidine rings, as well as the inherent flexibility of the piperidine ring itself.

In a related indole-containing pyrazino[2,1-b]quinazoline-3,6-dione, the piperazine (B1678402) ring was found to adopt a boat conformation, with the indolyl methyl moiety in a flagpole position. mdpi.com While this is a different heterocyclic system, it underscores the importance of conformational analysis in understanding the spatial arrangement of key pharmacophoric features. The relative orientation of the indole ring and the nitrogen-containing heterocycle is a critical determinant of biological activity. Computational modeling and spectroscopic techniques, such as NMR, are valuable tools for studying the conformational landscape of these molecules and correlating specific conformations with their biological effects.

Rational Design Principles for Novel this compound-Based Research Compounds

The rational design of novel research compounds based on the this compound scaffold is guided by established medicinal chemistry principles and a deep understanding of the target's structure and function.

Structure-Activity Relationship (SAR) Guided Modifications: A systematic exploration of the SAR is fundamental. This involves modifying different parts of the molecule and assessing the impact on biological activity. For the this compound scaffold, key areas for modification include:

The Indole Ring: Substituents can be introduced at various positions (e.g., 1, 2, 5, 6) to probe for additional interactions with the target. For example, N-substitution on the indole ring with a tosyl group has been shown to enhance the biological potential of related indole-based thiosemicarbazones. nih.gov

The Piperidine Ring: The nitrogen atom of the piperidine ring is a common site for modification. Altering the substituent on the piperidine nitrogen can influence potency and selectivity.

The Linker: The direct connection between the indole and piperidine rings can be modified by introducing linkers of varying lengths and compositions to optimize the spatial relationship between the two moieties.

Pharmacophore Hybridization: This strategy involves combining the structural features of two or more known active compounds to create a new hybrid molecule with potentially improved properties. For instance, a pharmacophore-hybridization strategy was used to develop novel NLRP3 inflammasome inhibitors by combining elements of an acrylic acid derivative with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. mdpi.com

Scaffold Hopping: In cases where the core scaffold presents liabilities, scaffold hopping can be employed to replace the this compound core with a bioisosteric replacement that maintains the key pharmacophoric features while improving properties such as potency, selectivity, or pharmacokinetic profile.

Computational Approaches: Molecular docking and dynamic simulations can provide valuable insights into the binding mode of this compound derivatives at their biological targets. researchgate.net These computational tools can help to rationalize observed SAR and guide the design of new analogs with enhanced affinity and selectivity.

By integrating these rational design principles, researchers can effectively explore the chemical space around the this compound scaffold to develop novel and potent research compounds for a variety of biological targets.

Computational and Theoretical Investigations of 1 Methyl 3 Piperidin 4 Yl 1h Indole

Quantum Chemical Studies on the Electronic Structure of 1-Methyl-3-(piperidin-4-yl)-1H-indole

Quantum chemical studies are pivotal in elucidating the intrinsic electronic properties of a molecule. These methods provide a foundational understanding of the molecule's stability, reactivity, and behavior at a subatomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations are employed to determine the optimized geometry and ground state electronic properties of this compound. By utilizing functionals like B3LYP with a suitable basis set, such as 6-31G(d,p), the equilibrium geometry of the molecule corresponding to the minimum energy on the potential energy surface can be accurately predicted. These calculations provide essential data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

Table 1: Frontier Molecular Orbital (FMO) Properties

| Property | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. chemrxiv.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded for intuitive interpretation. For this compound, the MEP map would likely reveal a negative potential (typically shown in red or yellow) around the nitrogen atom of the indole (B1671886) ring and the piperidine (B6355638) ring, indicating these as potential sites for electrophilic attack. researchgate.net Conversely, regions of positive potential (usually depicted in blue) are expected around the hydrogen atoms, particularly the N-H proton of the indole, suggesting these as sites susceptible to nucleophilic attack. researchgate.net This visual representation of the electrostatic landscape is instrumental in understanding intermolecular interactions and predicting the molecule's preferred sites of reaction.

Molecular Modeling and Dynamics Simulations for this compound and its Complexes

Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the behavior of molecules and their interactions with biological macromolecules.

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For this compound, molecular docking studies could be performed against various biological targets, such as protein kinases or G-protein coupled receptors, where indole and piperidine scaffolds are known to exhibit activity. The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results would reveal the most favorable binding poses and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is crucial for understanding the structural basis of the molecule's potential biological activity and for guiding the design of more potent and selective analogs.

Table 2: Key Interactions in Molecular Docking

| Interaction Type | Description |

|---|---|

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. |

| Hydrophobic Interactions | Occur between nonpolar regions of the ligand and the receptor, driven by the exclusion of water. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

Molecular Dynamics Simulations to Assess Ligand-Target Complex Stability and Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the time-dependent behavior of molecular systems, providing detailed insights into the stability of a ligand-target complex and the conformational flexibility of the ligand itself. frontiersin.org While specific MD simulation studies published exclusively for this compound are not extensively documented, the methodology is widely applied to structurally similar indole derivatives. nih.gov

An MD simulation protocol for this compound would involve placing it within a simulated biological environment (e.g., a solvated protein binding pocket) and calculating the atomic trajectories over time. Key parameters are analyzed to assess stability. The Root Mean Square Deviation (RMSD) of the ligand's backbone atoms relative to a starting conformation indicates whether the molecule achieves a stable pose within the binding site. A stable complex is typically characterized by an RMSD value that plateaus after an initial equilibration period.

The Root Mean Square Fluctuation (RMSF) is another critical metric, which quantifies the fluctuation of individual atoms or residues over the course of the simulation. For this compound, RMSF analysis would reveal the flexibility of different parts of the molecule, such as the piperidine ring and the N-methyl group, which can influence binding affinity and selectivity. For instance, in a hypothetical simulation of the compound bound to a target, the following observations could be made.

These simulations provide a dynamic picture of the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-target complex, guiding further optimization efforts. nih.gov

Computational Conformational Analysis of the Indole and Piperidine Ring Systems

The three-dimensional conformation of this compound is crucial for its ability to interact with biological targets. Computational conformational analysis is employed to identify low-energy, stable conformations of the molecule. The key degrees of freedom in this compound are the rotational barrier of the bond connecting the indole and piperidine rings and the puckering of the piperidine ring itself.

The piperidine ring typically adopts a stable chair conformation to minimize steric strain. However, the orientation of this ring relative to the planar indole system can vary. Theoretical studies on the related drug, Naratriptan, have shown that multiple stable conformers can exist, differing in the arrangement of the side chains. researchgate.net For this compound, the dihedral angle between the indole plane and the piperidine ring is a critical parameter. Quantum mechanics or molecular mechanics methods can be used to calculate the potential energy surface associated with the rotation around this bond, identifying the most energetically favorable orientations.

Furthermore, the presence of the N-methyl group on the piperidine ring influences its conformational preference. The methyl group can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable due to reduced steric hindrance. Nuclear Magnetic Resonance (NMR) techniques, such as the Nuclear Overhauser Effect (NOESY), can be used experimentally to validate computational findings by measuring internuclear distances that are dependent on the molecule's conformation in solution. mdpi.com

Virtual Screening and Ligand-Based Design Approaches in the Discovery of this compound Analogs

The this compound scaffold serves as a valuable starting point for the discovery of new bioactive molecules through virtual screening and ligand-based design. These computational strategies leverage knowledge of the lead compound to identify novel analogs with potentially improved properties.

Ligand-Based Design: This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Structure-Activity Relationship (SAR) studies on the core 3-(piperidin-4-yl)-1H-indole scaffold have been conducted to explore its therapeutic potential. For example, research into novel antimalarial agents based on this scaffold revealed that modifications to the piperidine nitrogen are critical for activity, with many substitutions being poorly tolerated. nih.gov Another strategy is hybrid drug design, where known pharmacophoric fragments are combined. Studies on MERTK inhibitors have successfully incorporated the 1-(methylpiperidin-4-yl)aniline moiety, a fragment closely related to the structure of this compound, to create novel hybrid molecules with potent anticancer activity. nih.govresearchgate.net

Virtual Screening: In cases where a 3D structure of the biological target is known, structure-based virtual screening (e.g., molecular docking) can be used to screen large chemical libraries for compounds that are predicted to bind favorably. If the target structure is unknown, ligand-based virtual screening is employed. A common method is pharmacophore modeling, where a 3D model is built to define the essential structural features required for biological activity. For this compound, a pharmacophore model could be generated based on its key chemical features.

Table 3: Hypothetical Pharmacophore Model for this compound

| Feature | Description | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring (AR) | The indole ring system. | Can participate in π-π stacking or hydrophobic interactions. |

| Hydrogen Bond Donor (HBD) | The N-H group of the indole ring. | Forms a hydrogen bond with an acceptor group on the target protein. |

| Positive Ionizable (PI) | The tertiary amine of the N-methylpiperidine ring. | Can form ionic or cation-π interactions. |

This pharmacophore model can then be used as a 3D query to search databases for new molecules that match these spatial and chemical requirements, leading to the identification of novel and diverse analogs. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naratriptan |

Mechanistic Research and Receptor Pharmacology in Vitro and Ex Vivo Studies of 1 Methyl 3 Piperidin 4 Yl 1h Indole

Investigation of Specific Molecular Target Interactions

No published studies were found that specifically detail the interaction of 1-Methyl-3-(piperidin-4-yl)-1H-indole with the following receptor families. Therefore, no binding affinities, functional activities, or mechanistic details can be provided.

Cannabinoid Receptor (CB1, CB2) Interaction Profiles

There is no available data from radioligand binding assays or functional studies to characterize the affinity or efficacy of this compound at cannabinoid CB1 or CB2 receptors. Research on other indole (B1671886) derivatives has shown varied interactions with the cannabinoid system, but these findings cannot be directly extrapolated to the title compound.

Serotonin (B10506) Receptor (e.g., 5-HT1F, 5-HT1A, 5-HT2A, 5-HT7) Ligand Binding and Functional Studies

Specific data on the binding affinity (Kᵢ) or functional activity (EC₅₀, Eₘₐₓ) of this compound at serotonin receptor subtypes, including 5-HT1F, 5-HT1A, 5-HT2A, and 5-HT7, are not available in the current scientific literature. The broader class of indole and piperidine (B6355638) compounds has been extensively studied for serotonin receptor activity, but this does not provide specific data for the requested molecule.

Dopamine (B1211576) Receptor (e.g., D2) Ligand Binding Characteristics

The interaction of this compound with dopamine receptors, such as the D2 subtype, has not been characterized in published research. Consequently, there are no available ligand binding data (Kᵢ or IC₅₀ values) to report.

Farnesoid X Receptor (FXR) Agonist Activity Investigation

No studies have been identified that investigate the potential for this compound to act as an agonist at the Farnesoid X Receptor (FXR). Therefore, no data on its functional activity at this nuclear receptor is available.

Kainate Receptor (GluK1/GluK2) Antagonism Mechanisms

There is no information available from in vitro or ex vivo studies to suggest or confirm that this compound acts as an antagonist at kainate receptors, including the GluK1 and GluK2 subtypes.

Cellular and Biochemical Pathway Modulation Studies

No research has been published detailing the effects of this compound on any specific cellular or biochemical pathways. Studies on other novel indole derivatives have explored effects on pathways like Hedgehog signaling, but these are not related to the compound .

Research on Tubulin Polymerization Inhibition by Indole-Piperidine Derivatives

The indole nucleus fused with a piperidine ring is a recognized scaffold in the design of anticancer agents, with many derivatives being investigated for their ability to interfere with microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Their dynamic nature, characterized by the polymerization and depolymerization of α- and β-tubulin heterodimers, makes them an attractive target for cancer chemotherapy.

While no studies have specifically reported the effect of This compound on tubulin polymerization, extensive research has been conducted on other indole-based compounds. These studies often explore how substitutions on both the indole and piperidine rings influence their binding to tubulin, particularly at the colchicine (B1669291) binding site, leading to a disruption of microtubule formation, cell cycle arrest at the G2/M phase, and subsequent apoptosis. For instance, various N-substituted and C-substituted indole-piperidine analogues have been synthesized and evaluated, with structure-activity relationship (SAR) studies indicating that the nature and position of substituents significantly impact their anti-tubulin activity. However, without direct experimental data, the potential of This compound as a tubulin polymerization inhibitor remains speculative.

Assessment of Cytotoxic Potential in Defined Research Cell Lines (e.g., leukemia cell lines)

The cytotoxic effects of novel chemical entities are frequently evaluated against a panel of cancer cell lines, including those derived from leukemias, to determine their potential as anticancer agents. The indole scaffold is a common feature in many natural and synthetic compounds exhibiting significant cytotoxicity.

A search of the existing scientific literature does not yield any studies that have specifically assessed the cytotoxic potential of This compound against leukemia cell lines or other cancer cell lines. Research on related indole-piperidine derivatives has demonstrated a wide range of cytotoxic activities, which are highly dependent on the specific chemical structure. For example, a study on a series of novel indole–piperidine hybrids revealed that certain derivatives exhibited notable activity against leukemia cell lines such as RPMI-8226. These findings underscore the potential of the indole-piperidine scaffold in developing new anticancer agents. However, in the absence of direct experimental evaluation, the cytotoxic profile of This compound remains uncharacterized.

Development and Application of Biological Assays Utilizing this compound as a Probe

Chemical compounds with specific biological activities are sometimes utilized as molecular probes to investigate cellular pathways and protein functions. Such probes can be instrumental in target identification and validation, as well as in the screening for other bioactive molecules.

There is no information available in the scientific literature to suggest that This compound has been developed or utilized as a biological assay probe. The development of a chemical probe requires a compound to have well-defined and potent activity against a specific biological target, along with appropriate physicochemical properties. Given the lack of data on the mechanistic action and receptor pharmacology of This compound , its application as a biological probe has not been explored.

Advanced Analytical Characterization Methodologies in Research on 1 Methyl 3 Piperidin 4 Yl 1h Indole

Spectroscopic Techniques for Structural Elucidation of 1-Methyl-3-(piperidin-4-yl)-1H-indole and its Analogs

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the connectivity of atoms, the nature of chemical bonds, and the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the indole (B1671886) ring, the N-methyl group, the piperidine (B6355638) ring, and the piperidine N-H proton.

Indole Protons: The aromatic protons on the indole ring typically appear in the downfield region (δ 7.0–8.0 ppm). The proton at the C2 position often appears as a characteristic singlet.

N-Methyl Protons: The three protons of the methyl group attached to the indole nitrogen (N1) are expected to produce a sharp singlet around δ 3.7–3.9 ppm. rsc.org

Piperidine Protons: The protons on the piperidine ring will appear as complex multiplets in the aliphatic region (δ 1.5–3.5 ppm). The proton at C4, which is attached to the indole ring, would be a key multiplet in the downfield portion of this range.

N-H Proton: The proton on the piperidine nitrogen is exchangeable and may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Indole Carbons: The carbon atoms of the indole ring typically resonate in the δ 100–140 ppm region. rsc.orgrsc.org The C3 carbon, being attached to the piperidine ring, will have a distinct chemical shift.

N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the upfield region, typically around δ 30–35 ppm. rsc.org

Piperidine Carbons: The carbons of the piperidine ring will be found in the aliphatic region (δ 25–60 ppm). Studies on related piperidine derivatives show that carbons adjacent to the nitrogen (C2 and C6) have chemical shifts in the range of δ 50-60 ppm. mdpi.com

The following table summarizes the expected chemical shifts for this compound based on data from its structural components and analogs. rsc.orgrsc.orgmdpi.comspectrabase.com

| Assignment | ¹H NMR Expected Chemical Shift (δ, ppm) | ¹³C NMR Expected Chemical Shift (δ, ppm) |

| Indole Aromatic | 7.0 - 8.0 (m) | 110 - 138 |

| Indole C2-H | ~7.2 (s) | ~125 |

| Indole N1-CH₃ | ~3.8 (s) | ~33 |

| Piperidine C4-H | 2.8 - 3.2 (m) | ~35 - 45 |

| Piperidine CH₂ | 1.5 - 3.5 (m) | ~25 - 55 |

| Piperidine N-H | Variable, broad singlet | N/A |

Data is estimated based on published values for structural analogs.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

N-H Stretching: A key vibration is the N-H stretch from the secondary amine of the piperidine ring, which typically appears as a moderate to weak band in the 3300–3500 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands for the C-H stretching of the indole ring are expected just above 3000 cm⁻¹. rsc.org

Aliphatic C-H Stretching: The C-H stretching vibrations for the N-methyl and piperidine ring methylene (B1212753) groups will appear in the 2800–3000 cm⁻¹ range. rsc.org

C=C Stretching: Aromatic C=C stretching vibrations from the indole ring typically result in several bands in the 1450–1600 cm⁻¹ region. rsc.org

C-N Stretching: The C-N stretching vibrations for the indole and piperidine moieties are expected in the 1200–1350 cm⁻¹ range.

The table below outlines the primary vibrational frequencies anticipated for this compound. rsc.orgmdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Piperidine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2800 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

HRMS is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), allowing for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₄H₁₈N₂. HRMS analysis, often using electrospray ionization (ESI), would detect the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. rsc.orgrsc.org Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions, which correspond to specific substructures of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈N₂ |

| Monoisotopic Mass | 214.1470 g/mol |

| Calculated m/z for [M+H]⁺ | 215.1543 |

Calculated using standard atomic weights. nih.gov

Crystallographic Analysis for Solid-State Structural Insights

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. mdpi.com For this compound, this analysis would provide definitive proof of its constitution and stereochemistry.

The analysis would be expected to show:

Indole Ring: A nearly planar geometry for the bicyclic indole system. researchgate.net

Piperidine Ring Conformation: The piperidine ring would likely adopt a stable chair conformation to minimize steric strain. nih.gov The indole substituent would be expected to occupy an equatorial position to reduce steric hindrance.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can be compared to values from known structures of indole and piperidine derivatives. researchgate.netmdpi.com

Crystal Packing: Information on how the molecules are arranged in the unit cell, revealing the intermolecular forces that stabilize the crystal structure.

The following table presents typical bond lengths found in related indole and piperidine structures. researchgate.netmdpi.com

| Bond | Typical Bond Length (Å) |

| Aromatic C=C | 1.36 - 1.41 |

| Indole C-N | 1.37 - 1.39 |

| Aliphatic C-C | 1.51 - 1.54 |

| Aliphatic C-N | 1.46 - 1.48 |

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.gov It provides a graphical representation of how molecules interact with their neighbors.

For this compound, the analysis would map the different types of close contacts:

Hydrogen Bonds: The piperidine N-H group can act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with the nitrogen of a neighboring piperidine or indole ring. These would appear as distinct sharp spikes on the 2D fingerprint plot. nih.gov

π-π Stacking: Interactions between the aromatic indole rings of adjacent molecules are possible.

C-H···π Interactions: Hydrogen atoms from the piperidine ring can interact with the electron-rich π-system of the indole ring. nih.gov

Van der Waals Forces: H···H contacts typically make up the largest percentage of the Hirshfeld surface, representing general van der Waals forces. nih.govnih.gov

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) |

| H···H | 40 - 60 |

| C···H / H···C | 15 - 30 |

| N···H / H···N | 5 - 15 |

| C···C (π-π stacking) | 2 - 10 |

Data represents typical ranges for similar heterocyclic compounds. nih.govnih.gov

Chromatographic and Other Analytical Methods for Purity Assessment and Identity Confirmation in Research Materials

The purity and identity of this compound research materials are typically established using a combination of chromatographic and other analytical techniques. These methods are crucial for separating the target compound from any starting materials, byproducts, or degradation products that may be present in the sample.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the presence of residual solvents from the synthesis or volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides definitive structural information, aiding in identity confirmation.

In a typical research setting, the analysis would be performed on a capillary GC system. The selection of the stationary phase is critical; a mid-polarity column, such as one containing 5% phenyl-methylpolysiloxane, is often suitable for amine-containing heterocyclic compounds. The temperature program is optimized to ensure adequate separation of the analyte from potential impurities.

Illustrative Research Findings:

A hypothetical analysis of a research sample of this compound using GC-MS could yield the data presented in the interactive table below. The main peak at a retention time of 12.58 minutes corresponds to the target compound, confirmed by its mass spectrum. The presence of a minor peak at 8.92 minutes could indicate a residual starting material or a byproduct of the synthesis. The purity of the sample can be estimated based on the relative peak areas.

Interactive Data Table: Hypothetical GC-MS Analysis of a Research Sample

| Retention Time (min) | Peak Area (%) | Tentative Identification | Key Mass Fragments (m/z) |

| 3.45 | 0.15 | Toluene (Residual Solvent) | 91, 92 |

| 8.92 | 1.20 | Impurity A (e.g., 3-(piperidin-4-yl)-1H-indole) | 200, 130, 84 |

| 12.58 | 98.65 | This compound | 214, 144, 98, 84 |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally employed. This involves a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.

The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good peak shape and resolution. An acidic modifier, such as formic acid or trifluoroacetic acid, is commonly added to the mobile phase to improve the peak symmetry of basic compounds like this compound by suppressing the ionization of silanol (B1196071) groups on the stationary phase. Detection is typically performed using a UV detector, set at a wavelength where the indole chromophore exhibits strong absorbance (around 220 nm or 280 nm).

Detailed Research Findings:

A research study focused on the purity determination of a synthesized batch of this compound might utilize an HPLC method with the parameters outlined below. The resulting chromatogram would ideally show a single major peak corresponding to the product, with any impurities appearing as smaller, well-resolved peaks. The purity is then calculated as the percentage of the main peak area relative to the total area of all peaks.

Interactive Data Table: Representative HPLC Method Parameters and Purity Data

| Parameter | Value |

| Chromatographic System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Sample Purity (%) | 99.2% (based on peak area) |

Titrimetric Analysis for Quantification in Research Samples

Titrimetric analysis, specifically acid-base titration, offers a classic and reliable method for quantifying the amount of a basic compound in a research sample. Since this compound contains a basic piperidine nitrogen, it can be assayed by titration with a standardized acid.

Due to the weak basicity of many alkaloids and their potential for low solubility in water, non-aqueous titrations are often preferred. In this approach, the sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid or a mixture of chloroform (B151607) and acetic acid, and titrated with a standardized solution of a strong acid, like perchloric acid in acetic acid. The endpoint of the titration can be determined potentiometrically or by using a visual indicator that changes color in the appropriate pH range in the non-aqueous medium.

Research Findings:

In a research context, the quantification of a bulk sample of this compound would involve dissolving a precisely weighed amount of the material in a suitable solvent and titrating it against a standardized titrant. The results of such an analysis provide an absolute measure of the purity of the material with respect to its basic character.

Interactive Data Table: Illustrative Titrimetric Analysis Data for a Research Sample

| Parameter | Value |

| Sample Weight | 250.5 mg |

| Solvent | 50 mL Glacial Acetic Acid |

| Titrant | 0.1 N Perchloric Acid in Acetic Acid |

| Indicator | Crystal Violet |

| Endpoint Volume | 11.62 mL |

| Calculated Purity (%) | 99.5% |

Q & A

Q. What are the standard synthetic routes for 1-Methyl-3-(piperidin-4-yl)-1H-indole?

The synthesis typically involves a multi-step approach:

- Fischer indole synthesis to construct the indole core, followed by alkylation at the 3-position to introduce the piperidin-4-yl group.

- Mannich reactions or nucleophilic substitution using piperidine derivatives under acidic conditions (e.g., glacial acetic acid) to functionalize the indole scaffold .

- Purification via recrystallization or chromatography, with yields optimized by controlling solvent polarity (e.g., acetone-d6) and reaction time .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole aromatic protons at δ 7.30–7.14 ppm, piperidine methylene groups at δ 2.44–2.37 ppm) .

- X-ray crystallography : Resolves dihedral angles between the indole and piperidine rings (e.g., 52.13° in analogs) to confirm stereoelectronic effects .

- Mass spectrometry : Validates molecular weight (214.31 g/mol) and fragmentation patterns .

Q. How is purity assessed during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .

- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What are the key physicochemical properties influencing experimental design?

- LogP : ~2.5 (predicted), indicating moderate lipophilicity suitable for CNS-targeting studies.

- Solubility : Poor in aqueous buffers; requires DMSO or ethanol for in vitro assays .

- Stability : Susceptible to oxidation at the indole 3-position; storage under inert atmosphere recommended .

Advanced Research Questions

Q. How does the substitution position of the piperidinyl group affect receptor binding?

- 5-HT1A Receptor : Replacing piperidin-4-yl with piperidin-3-yl (as in related compounds) reduces binding affinity (Ki increases from 12 nM to >100 nM) due to altered spatial alignment with the receptor’s hydrophobic pocket .

- Dopamine D2 Receptor : Piperidin-4-yl’s axial conformation enhances π-π stacking with aromatic residues (e.g., Phe6.52), while bulkier substituents decrease selectivity .

Q. What strategies resolve contradictions in reported biological activities?

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligands ([3H]WAY-100635 vs. [3H]8-OH-DPAT) can skew 5-HT1A affinity data. Standardize using recombinant receptors .

- Metabolic Stability : Species-dependent CYP450 metabolism (e.g., murine vs. human microsomes) may explain divergent in vivo efficacy; use metabolite profiling to validate .

Q. How can reaction yields be optimized for analogs with fluorinated substituents?

- Electrophilic Fluorination : Use Selectfluor® in trifluoroethanol to introduce fluorine at the indole 6-position (70–85% yield) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for N-alkylation steps (piperidine coupling) .

Q. What computational methods predict binding modes with serotonin receptors?

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100 ns trajectories, identifying key residues (e.g., Asp3.32 for ionic bonding with piperidinyl nitrogen) .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding SAR .

Q. How do structural analogs compare in pharmacokinetic profiles?

| Analog | t1/2 (h) | Cmax (µg/mL) | Brain Penetration (B/P Ratio) |

|---|---|---|---|

| 6-Fluoro derivative | 3.2 | 1.8 | 0.95 |

| 5-Methoxy derivative | 5.1 | 2.4 | 0.62 |

| Piperidin-3-yl variant | 1.5 | 0.9 | 0.28 |

| Data from rodent studies; fluorination enhances metabolic stability and CNS bioavailability . |

Q. What are the limitations of current toxicity models for this compound?

- Off-Target Effects : Piperidine-containing analogs show hERG inhibition (IC50 ~1 µM); use patch-clamp assays to assess cardiac risk .

- Species Specificity : Murine models underestimate hepatotoxicity due to differences in CYP2D6 expression; employ human hepatocyte co-cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.